N-(1H-indol-5-yl)benzamide

Vue d'ensemble

Description

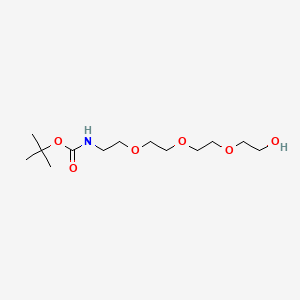

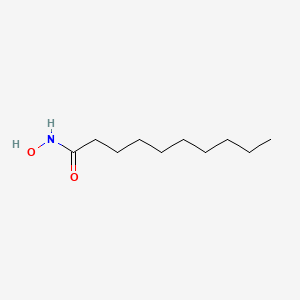

“N-(1H-indol-5-yl)benzamide” is a compound that has been used in proteomics research . It has a molecular formula of C15H12N2O and a molecular weight of 236.27 .

Synthesis Analysis

The synthesis of “N-(1H-indol-5-yl)benzamide” involves the use of indole or 1H-indole-5-carbaldehyde as starting materials . The reaction is carried out in a mixture of anhydrous DCM/DMF under magnetic stirring at 0°C .Molecular Structure Analysis

The molecular structure of “N-(1H-indol-5-yl)benzamide” includes a benzene ring fused to a pyrrole ring, which is characteristic of indole compounds . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the compound aromatic .Chemical Reactions Analysis

Indole derivatives, such as “N-(1H-indol-5-yl)benzamide”, are known to undergo electrophilic substitution reactions due to the presence of excessive π-electrons . Further investigations into the precise mechanistic steps of these reactions are ongoing .Applications De Recherche Scientifique

Polymerization Catalyst

OAC2, also known as Zinc Acetate (Zn(OAc)2), has been used as a catalyst in the ring-opening polymerization of N-Carboxyanhydrides for the synthesis of well-defined polypeptides . This method may offer a useful platform enabling the rapid generation of end-functionalized polypeptides and block copolymers for numerous biomedical applications .

Synthesis of Aromatic Carbamates

Zn(OAc)2 exhibits excellent catalytic activity for aromatic carbamate synthesis by the reaction of aromatic amine and dimethyl carbonate (DMC) . It also reacts with DMC to form Zn4O(OAc)6, which also shows excellent catalytic activity for carbamate synthesis .

Biological Potential of Indole Derivatives

N-(1H-indol-5-yl)benzamide is an indole derivative. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Inhibitor of Monoamine Oxidase B (MAO-B)

3,4-dichloro-N-(1H-indol-5-yl)benzamide, a derivative of N-(1H-indol-5-yl)benzamide, has been discovered as a highly potent, selective, and competitive hMAO-B inhibitor with high BBB permeability profile and neuroprotective action . This compound has been suggested as a promising agent for Parkinson’s disease treatment .

Antimicrobial and Antioxidant Activities

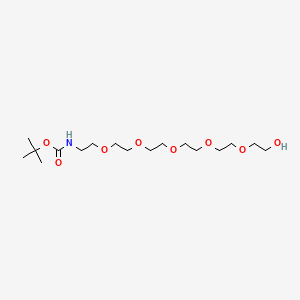

N-[(5’-Substituted-2’-phenyl-1H-indol-3’-yl)methylene]-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives of N-(1H-indol-5-yl)benzamide have been synthesized and investigated for their antimicrobial and antioxidant activities .

Mécanisme D'action

Target of Action

OAC2, also known as N-(1H-indol-5-yl)benzamide, primarily targets the Oct4 gene promoter . Oct4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells .

Mode of Action

OAC2 activates the expression of the Oct4 gene through its promoter . This activation leads to an increase in the transcription of the Oct4-Nanog-Sox2 triad and Tet1, a gene known to be involved in DNA demethylation .

Biochemical Pathways

The activation of Oct4 by OAC2 affects the pluripotency pathway, which is crucial for maintaining the self-renewal and undifferentiated state of embryonic stem cells . The compound enhances the transcription of the Oct4-Nanog-Sox2 triad, key regulators of this pathway . Additionally, OAC2 increases the transcription of Tet1, contributing to DNA demethylation, a critical process in the regulation of gene expression .

Pharmacokinetics

The compound’s ability to enhance the reprogramming efficiency of induced pluripotent stem cells (ipscs) suggests it can effectively reach its target within the cellular environment .

Result of Action

The activation of Oct4 by OAC2 results in enhanced reprogramming efficiency and acceleration of the reprogramming process of iPSCs . The iPSC colonies derived using OAC2 exhibit typical embryonic stem cell morphology, gene-expression pattern, and developmental potential .

Action Environment

The compound’s effectiveness in enhancing the reprogramming efficiency of ipscs suggests it can function effectively in the cellular environment .

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds, such as “N-(1H-indol-5-yl)benzamide”, will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

N-(1H-indol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAFGYWSIWYMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329745 | |

| Record name | N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-indol-5-yl)benzamide | |

CAS RN |

6019-39-2 | |

| Record name | N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of the OAC2 gene in Azorhizobium caulinodans?

A1: The OAC2 gene encodes a dTDP-L-rhamnose synthase []. This enzyme is crucial for the production of rhamnose, a sugar component found in both lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) of A. caulinodans [, ].

Q2: What happens when the OAC2 gene is knocked out in A. caulinodans?

A2: Knocking out the OAC2 gene has several consequences for A. caulinodans:

- Altered LPS structure: The LPS molecules become truncated and exhibit altered migration patterns in gel electrophoresis []. Additionally, the LPS shifts its partitioning from the phenol phase to the water phase during extraction [].

- Impaired EPS production: While the exact impact on EPS production varies between mutant strains, OAC2 knockout generally results in a significant reduction in EPS amount compared to the wild-type strain [, ].

- Defective symbiosis with S. rostrata: Mutant strains fail to establish a successful symbiotic relationship with S. rostrata, resulting in the formation of ineffective, nodule-like structures instead of functional nitrogen-fixing nodules [].

Q3: How does the disruption of OAC2 affect nodule development in S. rostrata?

A3: OAC2 knockout mutants induce the formation of abnormal nodule-like structures on S. rostrata. These structures exhibit the following characteristics:

- Retarded development and lack of differentiation: They lack a clear demarcation between central and peripheral tissues [].

- Absence of key symbiotic components: Leghemoglobin and bacteroids, essential for nitrogen fixation, are absent [].

- Enlarged infection threads: Mutant bacteria are trapped within enlarged, thick-walled infection threads and are unable to be released into plant cells [, ].

Q4: Why is the OAC2 gene crucial for the A. caulinodans-S. rostrata symbiosis?

A4: Research suggests that the OAC2 gene, through its role in LPS and EPS synthesis, is essential for the following:

- Signaling during infection: Both LPS and EPS serve as crucial signaling molecules during the infection process, informing the plant about the presence of the bacteria and allowing the symbiotic interaction to progress [, ].

- Protection against plant defense responses: The production of EPS, particularly in high amounts, helps protect A. caulinodans from the host plant's defense mechanisms, such as the production of reactive oxygen species like H2O2 [].

Q5: How does the structure of LPS influence the symbiotic interaction?

A5: Research suggests that different LPS structures, including those resulting from mutations in other genes involved in LPS synthesis (rfaF, rfaD, and rfaE), have varying effects on the symbiotic interaction [].

- Wild-type LPS: Allows for the normal progression of the symbiotic interaction and nodule development [].

- Moderately truncated LPS (OAC2 mutants): May act as a negative signal, disrupting the communication between the bacteria and the plant, leading to halted development and ineffective nodules [].

- Highly truncated LPS (rfaF, rfaD, and rfaE mutants): These highly truncated forms may no longer function as negative signals, allowing for a more advanced stage of nodule development compared to OAC2 mutants, although still ineffective [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.